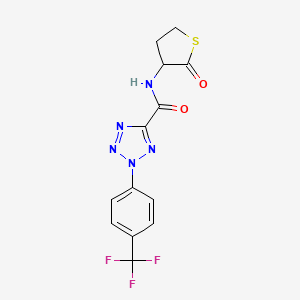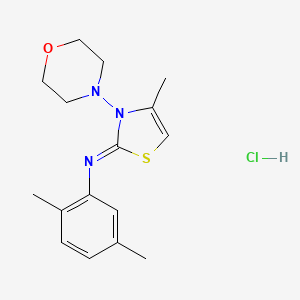
2-Chloro-6-(chloromethyl)-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(chloromethyl)-3-methylpyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of two chlorine atoms and a methyl group attached to a pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with enzymes such as lysozyme . The role of these targets in the body varies, but they often play crucial roles in biochemical reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-(chloromethyl)-3-methylpyridine . These factors can include pH, temperature, presence of other molecules, and more. Understanding these factors is crucial for optimizing the use of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(chloromethyl)-3-methylpyridine typically involves the chlorination of 3-methylpyridine. One common method includes the reaction of 3-methylpyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-methylpyridine+SOCl2→this compound+SO2+HCl
This method is favored due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes using chlorine gas and appropriate catalysts. The reaction conditions are optimized to ensure maximum yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(chloromethyl)-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-chloro-6-(methyl)-3-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is typically used.
Major Products Formed
Nucleophilic Substitution: Products include 2-chloro-6-(methoxymethyl)-3-methylpyridine and 2-chloro-6-(thiomethyl)-3-methylpyridine.
Oxidation: Products include 2-chloro-6-(formyl)-3-methylpyridine and 2-chloro-6-(carboxyl)-3-methylpyridine.
Reduction: The major product is 2-chloro-6-(methyl)-3-methylpyridine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(chloromethyl)-3-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-6-methylpyridine
- 2-Chloro-3-methylpyridine
- 2-Chloro-6-(bromomethyl)-3-methylpyridine
Uniqueness
2-Chloro-6-(chloromethyl)-3-methylpyridine is unique due to the presence of both chlorine and methyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
2-chloro-6-(chloromethyl)-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-3-6(4-8)10-7(5)9/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMKRTQRTWFCCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B2528438.png)


![N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2528442.png)
![3-(1H-imidazol-1-yl)-8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528443.png)

![4-(1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one](/img/structure/B2528448.png)
![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)

![1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2528452.png)
![N-benzyl-2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2528454.png)


